Product packaging for azumamide E(Cat. No.:)

azumamide E

Cat. No.: B1666520
M. Wt: 514.6 g/mol
InChI Key: DMXROUYLQHFRCS-GIORXHJXSA-N
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Description

Significance of Cyclic Peptides as Histone Deacetylase Inhibitors in Research

Cyclic peptides represent an important class of compounds within the family of histone deacetylase inhibitors (HDAC inhibitors). researchgate.netscispace.comresearchgate.net HDACs are enzymes that play a key role in chromatin remodeling by removing acetyl groups from histone proteins, influencing gene transcription. unipa.itnih.gov Aberrant HDAC activity is implicated in numerous human pathologies, including various cancers. researchgate.netunipa.itnih.gov Consequently, HDAC inhibitors have garnered considerable interest as potential therapeutic agents. researchgate.netunipa.itnih.gov

Cyclic peptides, often derived from natural sources, have demonstrated potent HDAC inhibitory activity. researchgate.netscispace.comresearchgate.net Their cyclic structure can confer advantages such as increased stability, enhanced binding affinity, and improved selectivity compared to their linear counterparts. researchgate.netaacrjournals.org Examples of naturally occurring cyclic peptides with HDAC inhibitory properties include depsipeptides like romidepsin. scispace.comnih.govmdpi.com Research in this area focuses on understanding the structural features that contribute to their inhibitory function and exploring their potential in modulating gene expression for therapeutic benefit. scispace.comresearchgate.netaacrjournals.org

Contextualization of Azumamide E within the Azumamide Family of Compounds

This compound is a member of the azumamide family of compounds, which consists of five related cyclic tetrapeptides designated Azumamides A through E. researchgate.netscispace.comunipa.itmdpi.com These compounds were initially isolated from the Japanese marine sponge Mycale izuensis. researchgate.netunipa.itmdpi.comfrontiersin.orgresearchgate.net The azumamides are characterized by their unique structural composition, incorporating three D-α-amino acids and an unusual β-amino acid. researchgate.netscispace.commdpi.comfrontiersin.orgresearchgate.net Specifically, this compound contains four D-α-amino acids (D-Phe, D-Tyr, D-Ala, D-Val) and a distinctive β-amino acid identified as (Z)-(2S,3R)-3-amino-2-methyl-5-nonenedioic acid (Amnaa). frontiersin.orgfrontiersin.org

The azumamide family, including this compound, has been identified as a class of potent HDAC inhibitors. researchgate.netscispace.commdpi.comresearchgate.net Early research on the azumamides demonstrated their ability to inhibit total HDAC activity in enzymatic assays. unipa.itresearchgate.netnih.gov Among the azumamides, this compound has been a particular focus of research due to its notable HDAC inhibitory efficacy. unipa.itencyclopedia.pub Studies have aimed to elucidate the specific biological activities and structure-activity relationships within this family of natural products. researchgate.netresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N4O6 B1666520 azumamide E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H38N4O6

Molecular Weight

514.6 g/mol

IUPAC Name

(Z)-6-[(2R,5R,8R,11R,12S)-8-benzyl-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid

InChI

InChI=1S/C27H38N4O6/c1-16(2)23-27(37)28-18(4)25(35)30-21(15-19-11-7-5-8-12-19)26(36)29-20(17(3)24(34)31-23)13-9-6-10-14-22(32)33/h5-9,11-12,16-18,20-21,23H,10,13-15H2,1-4H3,(H,28,37)(H,29,36)(H,30,35)(H,31,34)(H,32,33)/b9-6-/t17-,18+,20+,21+,23+/m0/s1

InChI Key

DMXROUYLQHFRCS-GIORXHJXSA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O

Isomeric SMILES

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=CC=C2)C/C=C\CCC(=O)O

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(Z)-6-((2R,5R,8R,11R,12S)-8-benzyl-2-isopropyl-5,12-dimethyl-3,6,9,13-tetraoxo-1,4,7,10-tetraazacyclotridecan-11-yl)hex-4-enoic acid
azumamide E

Origin of Product

United States

Research Findings on Azumamide E

Discovery and Initial Characterization from Marine Organisms

The discovery of azumamides A-E, including this compound, originated from the exploration of marine invertebrates for potential antitumor agents. These cyclic tetrapeptides were identified as potent inhibitors of histone deacetylases (HDACs). nih.govnih.govnih.gov Azumamides A-E were the first cyclic peptides with HDAC inhibitory activity isolated from marine organisms. nih.govresearchgate.net They are characterized by having four non-ribosomal amino acid residues, three of which are D-series amino acids, and one is a beta amino acid. nih.govnih.govresearchgate.net

Initial characterization involved determining the structural features of this compound. It is a cyclotetrapeptide containing a carboxylic acid functional group. nih.govacs.org Structural analysis revealed that this compound, along with azumamide C, contains the β-amino acid 3-amino-2-methyl-5-nonenoic-1,9-diacid (Amnda). nih.gov The sequence of the four amino acids was determined through intensive two-dimensional NMR analysis, revealing the order of Val-Ala-Phe-β-amino acid. nih.gov The presence of a β-amino acid results in a 13-membered macrocycle, distinguishing it from the 12-membered macrocycle found in some other cyclic tetrapeptide HDAC inhibitors. nih.gov this compound was initially characterized as a potent inhibitor of HDACs in K562 human leukemia cells. frontiersin.org

Isolation Techniques and Methodological Advancements

The isolation of azumamides A-E from their marine source involved a series of extraction and chromatographic techniques. The process typically begins with the extraction of frozen sponge samples using organic solvents such as ethanol (B145695) and methanol. wiley-vch.de The combined extracts are then subjected to partitioning between water and an organic solvent like diethyl ether, followed by further extraction of the aqueous layer with another organic solvent such as n-butanol. wiley-vch.de

Chromatographic methods are crucial for the separation and purification of the azumamides. Open-column chromatography, such as ODS flash chromatography, is employed using gradients of water and methanol. wiley-vch.de Further purification steps often involve gel filtration chromatography on a Sephadex LH-20 column with methanol. wiley-vch.de The final purification of individual azumamides, including this compound, is achieved through reversed-phase high-performance liquid chromatography (HPLC) using solvent systems containing methanol, water, and trifluoroacetic acid, or n-propanol, water, and trifluoroacetic acid. wiley-vch.de Methodological advancements in synthesis have also contributed to the study of this compound, allowing for the preparation of the natural product and its analogs to investigate structure-activity relationships and clarify the influence of side chain topology on HDAC inhibitory activity. nih.govmdpi.comscispace.com

Chemical Synthesis and Derivatization Strategies of Azumamide E

Total Synthesis Approaches for Azumamide E

Total synthesis of this compound typically involves the preparation of the individual amino acid building blocks, their coupling into a linear peptide precursor, and subsequent macrocyclization to form the cyclic structure. Different research groups have reported varying strategies for these key steps, aiming for efficiency, yield, and stereochemical control. nih.govresearchgate.netresearchgate.netnih.govscispace.comacs.orgscispace.comacs.orgacs.orgnih.govresearchgate.net

Stereoselective Synthesis of Unnatural β-Amino Acid Building Blocks (e.g., Amnda, Amnna)

The unnatural β-amino acids, Amnda and Amnna, are critical components of azumamides. The stereoselective synthesis of these building blocks, which contain multiple chiral centers and a Z-olefin, is a significant challenge. Several approaches have been developed to establish the required stereochemistry. These include the stereoselective Brown crotylation, the Ellman-type Mannich reaction, and strategies involving Sharpless asymmetric epoxidation followed by stereo- and regioselective epoxide opening. nih.govresearchgate.netresearchgate.netnih.govacs.orgscispace.com For instance, the Ellman-type Mannich reaction has been employed as a key step to set the stereochemistry in the β-amino acid building block. acs.orgscispace.comacs.org The construction of the Z-olefin has been achieved through methods like Wittig olefination or partial reduction of a triple bond. nih.govresearchgate.netresearchgate.net

Macrocyclization Methodologies in this compound Synthesis

The formation of the 13-membered macrocyclic ring is a crucial step in the total synthesis of this compound. The efficiency of this step can be highly dependent on the chosen cyclization site and coupling reagents. Different macrocyclization strategies have been explored, typically involving the coupling of a linear tetrapeptide precursor. Common coupling reagents used include FDPP, EDCI/HOBt, and HATU. nih.govresearchgate.netresearchgate.netacs.orgacs.org Macrocyclization has been attempted at different positions within the linear peptide sequence, such as the Phe-β-amino acid site, the β-amino acid-Val site, or the Ala-Ala site, with varying degrees of success and yield depending on the specific azumamide and synthetic route. nih.gov For example, FDPP-mediated macrocyclization at the Phe-Amnda site was successfully used in one synthesis of this compound ethyl ester, yielding the cyclic product in 37%. nih.gov Another approach involved macrocyclization at the Amnda-Val site using EDCI and HOBt, achieving a yield of 79% for a cyclic intermediate. nih.govacs.org

Synthesis of this compound Analogues and Derivatives for Research

The synthesis of this compound analogues and derivatives is instrumental in exploring the structure-activity relationships of this class of HDAC inhibitors and for developing compounds with potentially improved properties. Modifications to the this compound scaffold have involved alterations to the amino acid residues, the zinc-binding group, and the macrocyclic ring structure. nih.govnih.govscispace.comacs.orgnih.govCurrent time information in Bangalore, IN.nih.govwikipedia.orgresearchgate.netuiowa.edusciencegate.app

Scaffold Modification and Derivatization Strategies

Scaffold modification strategies for this compound include variations in the amino acid sequence, the introduction of non-natural amino acids (besides Amnda/Amnna), and alterations to the macrocyclic ring structure. Current time information in Bangalore, IN. Derivatization often focuses on the functional groups present in the molecule, particularly the carboxylic acid zinc-binding group and side chains of the amino acid residues. For example, the carboxylic acid group of this compound has been converted to a hydroxamic acid, a common and potent zinc-binding group in other HDAC inhibitors. nih.govscispace.com This modification has been shown to influence the inhibitory activity. nih.govscispace.com

Targeted Substitutions for Functional Probing of this compound

Targeted substitutions are performed to probe the functional importance of specific parts of the this compound structure. This includes investigating the impact of the stereochemistry of the β-amino acid and the nature of the amino acid side chains on HDAC inhibitory activity and selectivity. nih.govscispace.comacs.orgCurrent time information in Bangalore, IN.wikipedia.org For instance, the synthesis and evaluation of epimeric analogues of this compound, where the stereochemistry of the β-amino acid is inverted, have demonstrated the sensitivity of the β-amino acid scaffold to stereochemical changes and their effect on HDAC inhibition. acs.orgscispace.com Studies involving variations in the amino acid residues within the macrocycle have also provided insights into the structural requirements for potent HDAC inhibition. acs.org The conversion of the carboxylic acid zinc-binding group to a hydroxamic acid is another example of targeted substitution aimed at enhancing potency. nih.govscispace.comfrontiersin.org Research has shown that this compound and certain analogues exhibit potent inhibitory activities against specific HDAC isoforms, such as HDAC1, 2, 3, 10, and 11. nih.govscispace.comscispace.comnih.gov

Here is a table summarizing some research findings on the HDAC inhibitory activity of this compound and a hydroxamic acid analogue:

CompoundHDAC Target(s)IC50 (nM)Reference
This compoundTotal HDACs (HeLa)110 ± 33 acs.org
This compoundHDAC150 scispace.comnih.gov
This compoundHDAC2100 scispace.comnih.gov
This compoundHDAC380-100 scispace.comnih.gov
This compoundHDAC10Potent scispace.com
This compoundHDAC11Potent scispace.com
This compound (Hydroxamic Acid Analogue)Total HDACs (HeLa)7.0 ± 2.5 scispace.com
This compound (Hydroxamic Acid Analogue)HDAC33000

Note: IC50 values can vary depending on the assay conditions and enzyme source.

Biosynthetic Pathway Investigations of Azumamide E

Proposed Biogenesis of Azumamide E and Related Cyclic Peptides

The azumamides, including this compound, are cyclic tetrapeptides that are considered non-ribosomal peptides. researchgate.netresearchgate.netmdpi.com Non-ribosomal peptides are synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs), which assemble amino acids in a template-independent manner. The presence of D-amino acids and the unusual β-amino acid (Amnda) in this compound strongly suggests a non-ribosomal biosynthetic origin rather than ribosomal synthesis, which exclusively uses L-α-amino acids. researchgate.netresearchgate.netmdpi.comnih.gov

The proposed biogenesis of this compound and related cyclic peptides likely involves the activation, condensation, and cyclization of the constituent amino acids catalyzed by an NRPS system. The incorporation of D-amino acids typically involves epimerase domains within the NRPS machinery that convert the common L-amino acids to their D-stereoisomers. The biosynthesis of the unique β-amino acid component, Amnda, is a key aspect of the azumamide pathway and would involve specific enzymatic steps that are currently not fully elucidated in the provided search results. However, its structure suggests it is likely derived from a fatty acid or polyketide precursor that is then modified and incorporated into the peptide chain.

The cyclization of the linear peptide precursor to form the macrocyclic structure of this compound is the final step in the biosynthesis. This is typically catalyzed by a thioesterase domain within the NRPS or a separate cyclization enzyme. anl.govencyclopedia.pub The specific site of macrocyclization in azumamides has been explored in synthetic studies, which can sometimes mirror or inform understanding of the natural cyclization process. nih.gov

Enzymatic Components and Mechanistic Steps in this compound Biosynthesis

Based on the likely non-ribosomal nature of this compound biosynthesis, the enzymatic machinery would involve one or more NRPS modules. Each module is typically responsible for incorporating a single amino acid into the growing peptide chain and contains several core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.

Thiolation (T) or peptidyl carrier protein (PCP) domain: Covalently attaches the activated amino acid to a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid attached to its own T domain and the growing peptide chain attached to the upstream module's T domain.

In the case of this compound, NRPS modules specific for D-Val, D-Ala, D-Phe, and the β-amino acid (Amnda) would be expected. The presence of D-amino acids implies the involvement of Epimerase (E) domains , which are often integrated into or associated with NRPS modules to convert L-amino acids to their D-counterparts before incorporation.

The biosynthesis of the Amnda unit would require additional specialized enzymes. While the exact steps are not detailed in the search results, the structure of Amnda suggests a complex pathway potentially involving fatty acid synthesis enzymes, modification enzymes (e.g., desaturases to introduce the double bond), and enzymes to incorporate the amino group and the dicarboxylic acid functionalities.

The final cyclization step, forming the 13-membered ring of this compound, is likely mediated by a Thioesterase (Te) domain at the end of the NRPS assembly line. This domain cleaves the completed linear peptide from the NRPS and catalyzes the formation of the cyclic amide bond.

While the specific genes and enzymes responsible for this compound biosynthesis have not been explicitly identified in the provided text, the general principles of non-ribosomal peptide synthesis provide a framework for understanding the likely enzymatic components and mechanistic steps involved.

Microbial Origin and Fermentation Studies for this compound Production

Azumamides A-E were originally isolated from the marine sponge Mycale izuensis. researchgate.netencyclopedia.pubresearchgate.net Marine sponges are well-known sources of structurally diverse natural products, and it is often the case that the actual producers of these compounds are symbiotic microorganisms living within the sponge tissue, rather than the sponge itself. nih.gov This symbiotic relationship between marine invertebrates and microorganisms is a significant source of bioactive compounds.

Given the complex structure of this compound, particularly the presence of the unusual β-amino acid and D-amino acids, it is highly probable that the biosynthesis is carried out by a microbial symbiont within Mycale izuensis. While the specific microorganism responsible for this compound production is not identified in the provided search results, other cyclic peptides with similar structures and bioactivities (like some HDAC inhibitors) have been found to originate from bacteria and fungi. nih.govjst.go.jp

Information specifically on fermentation studies for the large-scale production of this compound is not detailed in the search results. However, if the microbial producer is identified, fermentation would be a potential strategy for obtaining larger quantities of this compound for research and potential therapeutic development. Fermentation involves cultivating the producing microorganism in a controlled environment to optimize the yield of the desired compound. nih.gov Challenges in fermentation could include isolating and culturing the specific symbiont, optimizing growth conditions, and potentially engineering the biosynthetic pathway for increased production or analog generation.

Molecular Mechanism of Action Studies of Azumamide E

Histone Deacetylase (HDAC) Inhibition Profile of Azumamide E

This compound is recognized as a powerful natural HDAC inhibitor, particularly notable among those containing a carboxylic acid as the zinc-binding group. Initial evaluations using enzymes from K562 cells showed this compound to have an IC₅₀ value of 0.033 µM. Another study reported an IC₅₀ value of 0.064 µM in K562 human leukemia cells.

Isoform Selectivity and Potency against Human HDACs (e.g., HDAC1, 2, 3, 10, 11)

This compound demonstrates notable selectivity for certain HDAC isoforms. It has been reported to selectively inhibit class I HDACs in HeLa nuclear extracts, specifically HDACs 1, 2, and 3, with IC₅₀ values of 0.05, 0.1, and 0.08 µM, respectively. This compound showed approximately 100-fold selectivity for class I HDACs (HDAC1–3) over class II HDACs (HDAC4–7, 9).

Studies utilizing a full panel of recombinant human HDAC enzymes revealed that this compound is a potent inhibitor of HDACs 1, 2, 3, 10, and 11. The IC₅₀ values against these isoforms ranged between 14 and 67 nM. This compound and azumamide C were found to be potent inhibitors of HDAC10 and HDAC11. In class I, azumamides C and E were significantly more potent towards HDAC1–3 over HDAC8.

Here is a summary of reported IC₅₀ values for this compound against various human HDAC isoforms:

HDAC IsoformIC₅₀ (µM)Source
Total HDACs0.033K562 cells
Total HDACs0.064K562 cells
HDAC10.05HeLa extract
HDAC20.1HeLa extract
HDAC30.08HeLa extract
HDAC1-30.05-0.1Class I selectivity
HDAC1, 2, 3, 10, 110.014-0.067Recombinant enzymes

Role of the Zinc-Binding Group (ZBG) in this compound's Enzymatic Inhibition

HDAC inhibition is highly dependent on the zinc-binding group (ZBG). This compound contains a carboxylic acid as its ZBG. While hydroxamic acid is a commonly used and generally very potent ZBG in HDAC inhibitors, this compound is a rare exception among natural products with a carboxylic acid ZBG that exhibits submicromolar activity. The carboxylic acid in this compound is thought to chelate the catalytic Zn²⁺ ion in the active site of HDACs, potentially in a bidentate fashion, based on docking studies.

Comparisons with analogs have highlighted the importance of the ZBG. Carboxylic acid-containing azumamides (azumamide C and E) showed stronger HDAC inhibitory activities compared to their

Cellular and Preclinical Pharmacological Investigations of Azumamide E

In Vitro Biological Activities in Specific Cellular Models

In vitro studies using a range of cellular models have provided insights into the biological activities of azumamide E, including its impact on cell proliferation, apoptosis, cell cycle, gene expression, and angiogenesis.

Antiproliferative and Cytostatic Effects in Cancer Cell Lines (e.g., K562, HeLa, WiDr)

This compound demonstrates potent antiproliferative activity against a variety of human cancer cell lines. nih.govebi.ac.ukresearchgate.netnih.govsoton.ac.ukfrontiersin.orgresearchgate.netmdpi.com Studies have reported its efficacy against human solid tumor cell lines such as WiDr (colon) and HeLa (cervix), as well as the human leukemia cell line K562. nih.govebi.ac.ukresearchgate.netnih.govsoton.ac.ukfrontiersin.orgresearchgate.netmdpi.comnih.gov The compound exhibits IC50 values in the low nanomolar range against these cell lines. nih.govebi.ac.uknih.govsoton.ac.uk Specifically, IC50 values of 6.6 nM for HeLa, 13 nM for WiDr, and values between 6.6 and 13 nM for K562 have been documented. ebi.ac.ukresearchgate.netnih.gov this compound has also shown antiproliferative effects in other cancer cell lines, including HCT116, A549, and MDA-MB-231 cells. nih.gov

Cell LineIC50 (nM)Source(s)
HeLa6.6 ebi.ac.ukresearchgate.netnih.gov
WiDr13 ebi.ac.ukresearchgate.netnih.gov
K5626.6 - 13 ebi.ac.ukresearchgate.netnih.gov

Induction of Apoptotic Pathways by this compound in Preclinical Models

This compound has been shown to induce apoptosis in various human cancer cell lines. ebi.ac.uksoton.ac.ukmdpi.com Investigations into the mechanisms of apoptosis induction by this compound indicate the activation of caspases and the cleavage of PARP. nih.gov Specific studies have demonstrated that this compound induces apoptosis in HCT116 cells. nih.gov

Regulation of Cell Cycle Progression (e.g., G0/G1 arrest) by this compound

Research indicates that this compound influences the cell cycle in cancer cells. ebi.ac.uk Studies have demonstrated that this compound induces cell cycle arrest, notably at the G0/G1 phase, in various cancer cell lines. nih.gov

Modulation of Gene Expression and Cellular Signaling Pathways by this compound

A key mechanism of action for this compound is its potent inhibition of histone deacetylases (HDACs). frontiersin.orgsoton.ac.uknih.gov This inhibition of HDACs leads to the modulation of gene expression. soton.ac.uknih.gov Studies have shown that this compound modulates the expression of genes involved in critical cellular processes, including cell cycle regulation and apoptosis. nih.gov The inhibition of HDACs by this compound results in increased acetylation of histones H3 and H4. nih.gov Beyond gene expression, this compound has also been reported to affect other cellular signaling pathways. ebi.ac.uk

In Vitro Angiogenesis Inhibition Studies Utilizing this compound (e.g., mouse iPS cell models)

This compound has demonstrated inhibitory effects on angiogenesis in in vitro studies. frontiersin.orgmdpi.commdpi.comnih.govf1000research.com Research using Human Umbilical Vein Endothelial Cells (HUVECs) has shown that this compound inhibits tube formation, a crucial step in angiogenesis. nih.gov Furthermore, studies employing mouse induced pluripotent stem (iPS) cell models have confirmed the in vitro angiogenesis inhibitory activity of this compound. nih.govf1000research.com These studies suggest a correlation between the antiangiogenic activity of azumamides and their HDAC inhibitory activity. nih.govebi.ac.ukmdpi.com

Investigations of Chemosensitivity and Resistance Mechanisms to this compound

Investigations into the activity of this compound have included studies on drug-resistant cancer cells. frontiersin.orgmdpi.com Research suggests that, as an HDAC inhibitor, this compound may possess the potential to overcome resistance mechanisms to certain chemotherapeutic agents. nih.gov

Research into Immunomodulatory and Anti-inflammatory Mechanisms of this compound (in vitro focus)

Research into the immunomodulatory and anti-inflammatory mechanisms of this compound at the in vitro level appears limited in the provided search results directly for this compound. However, the broader context of HDAC inhibitors, to which this compound belongs, suggests potential links. Some studies on other compounds, like azithromycin, highlight how modulating cellular processes involved in inflammation, such as NF-κB signaling and inflammasome activation, can exert immunomodulatory effects in vitro, particularly in macrophages. nih.govfrontiersin.org While not directly about this compound, this indicates the types of in vitro investigations that are relevant to understanding immunomodulatory and anti-inflammatory mechanisms.

Research into Antimicrobial and Antiviral Activities of this compound

The provided search results indicate that this compound has been investigated for antimicrobial and antiviral activities. However, its biological activity in these areas appears to be weak. Azumamides A-E, including this compound, have shown weak antimicrobial activity compared to other compounds like FK228. researchgate.netscispace.com Specifically, this compound has been reported to lack significant antibacterial activity and antiviral activity against HIV-1 and influenza A viruses. researchgate.net

In Vivo Efficacy Studies in Preclinical Non-human Animal Models

Preclinical in vivo studies using non-human animal models are crucial for evaluating the potential efficacy of compounds like this compound in a more complex biological setting. preclinapps.commdpi.com These models are used to study disease mechanisms and assess the effectiveness of potential therapies before human clinical trials. biospective.comnih.gov

Evaluation of this compound in Cancer Xenograft Models

Xenograft models, which involve implanting human cancer cells or tissues into immunodeficient mice, are widely used in preclinical cancer research to evaluate the efficacy of anticancer agents. altogenlabs.comuin-alauddin.ac.id While the search results mention the use of tumor xenograft models in mice for evaluating the antitumor activity of various compounds, including other potential anticancer agents, direct detailed information specifically on the evaluation of this compound in cancer xenograft models is not extensively provided within these results. scispace.comacs.orgresearchgate.net However, the potent HDAC inhibitory activity of this compound and the known role of HDAC inhibitors in cancer therapy suggest that such studies would be a logical area of investigation. nih.govresearchgate.netresearchgate.net Some studies mention the use of xenograft mouse models in the context of evaluating HDAC inhibitors. scispace.com

Structure Activity Relationship Sar and Rational Design of Azumamide E Analogues

Influence of Amino Acid Residue Variations on Azumamide E Activity

Variations in the amino acid residues within the this compound structure significantly influence its HDAC inhibitory activity. The natural azumamides A-E differ in their amino acid composition and the nature of the zinc-binding group. Azumamides A, B, and D contain a carboxamide group, while azumamides C and E possess a carboxylic acid group as the ZBG. nih.gov

Research indicates that the nature of the ZBG is a crucial pharmacophore. Carboxylic acid analogs, such as azumamide C and E, generally show stronger HDAC inhibitory activities compared to their carboxamide counterparts, azumamides A, B, and D, which were found to be strikingly inactive against all tested HDAC enzymes. nih.gov This suggests that the carboxylic acid is a more effective ZBG than the carboxamide in this structural context.

Furthermore, the identity of the α-amino acid residues in the macrocyclic ring impacts potency. For instance, azumamide C, which contains a Tyrosine (Tyr) residue, was found to be approximately 2-fold more potent than this compound, which has a Phenylalanine (Phe) residue, against certain HDACs. nih.gov This highlights the importance of the specific aromatic amino acid at this position for optimal activity.

Studies on synthetic analogues with variations in the β-amino acid residue have also been conducted. nih.govresearchgate.netresearchgate.net For example, replacing the D-Ala residue in this compound with a sugar-mimetic β-amino acid resulted in a dramatic reduction in HDAC inhibition. nih.gov Additionally, modifying the lipid chain of the β-amino acid can affect activity; a saturated analog of the β-amino acid in a desmethyl this compound showed comparable potency to the unsaturated version, suggesting that the saturation level of the lipid chain might not be critical for HDAC inhibition in this specific context. nih.gov

The presence of a methyl group at the β2-position of this compound also appears important for activity. Insertion of an additional methyl group at this position led to a loss of potency, while elimination of the methyl group resulted in significantly reduced HDAC inhibition. nih.gov This suggests that the methyl group at the β2-position plays a role in guiding the side chain towards the active site.

AzumamideZinc-Binding GroupAromatic Amino AcidRelative Potency (Selected HDACs)
Azumamide ACarboxamidePheInactive/Weak
Azumamide BCarboxamideTyrInactive/Weak
Azumamide CCarboxylic AcidTyrMore potent than this compound
Azumamide DCarboxamidePheInactive/Weak
This compoundCarboxylic AcidPhePotent

Impact of Stereochemistry on Biological Potency and Selectivity of this compound

The stereochemistry of this compound is critical for its biological potency and selectivity. Azumamides contain D-α-amino acids and a unique β-amino acid with specific stereocenters. nih.govresearchgate.netresearchgate.net The retro-arrangement of the peptide backbone is a consequence of the D-configuration of the residues. nih.govresearchgate.netresearchgate.net

Studies involving stereochemical variants of this compound have demonstrated the sensitivity of its HDAC inhibitory activity to changes in chirality. Analogs of this compound possessing epimers of the β-amino acid (β2-epi-Amnda or β3-epi-Amnda) showed a complete loss of potency. nih.govscispace.com Similarly, the enantiomer of this compound was found to be almost inactive compared to the natural compound. nih.gov

These findings underscore that the precise three-dimensional arrangement dictated by the stereochemistry of the amino acid residues, particularly within the β-amino acid scaffold, is essential for effective binding to the HDAC enzyme and subsequent inhibition. scispace.com The subtle changes in stereochemistry can drastically alter the interaction with the enzyme's active site, leading to a significant reduction or complete loss of inhibitory activity. nih.govscispace.com

Characterization of Key Pharmacophoric Features for this compound's HDAC Inhibition

The HDAC inhibitory activity of this compound is attributed to specific pharmacophoric features that interact with the enzyme's active site. Like many other HDAC inhibitors, this compound is understood to possess a zinc-binding group (ZBG), a linker region, and a cap group. frontiersin.orgtandfonline.com

The carboxylic acid moiety in this compound serves as the ZBG, coordinating with the catalytic zinc ion in the HDAC active site. nih.govfrontiersin.orgresearchgate.net Docking studies suggest that the side chain of the β-amino acid (Amnda) inserts into the active site, where the carboxylic acid can chelate the Zn²⁺ ion, potentially in a bidentate fashion. frontiersin.orgresearchgate.net The effectiveness of the carboxylic acid as a ZBG in this compound is notable, as carboxylic acids have less frequently yielded submicromolar HDAC inhibitors compared to other ZBGs like hydroxamic acids. researchgate.netroyalsocietypublishing.org However, this compound stands out as a potent exception. royalsocietypublishing.org

The macrocyclic peptide ring of this compound functions as the cap group, interacting with the rim of the HDAC enzyme's active site. scispace.communi.cz The specific amino acid residues and their conformation within the ring contribute to these interactions and influence isoform selectivity. nih.gov

The linker region connects the ZBG to the cap group. In this compound, this is part of the β-amino acid structure. The length and nature of this linker are important for positioning the ZBG correctly within the active site and facilitating favorable interactions between the cap group and the enzyme surface.

Key Pharmacophoric Features:

Zinc-Binding Group (ZBG): Carboxylic acid (in this compound) coordinating with the catalytic Zn²⁺ ion.

Linker Region: Part of the β-amino acid structure connecting the ZBG to the macrocycle.

Cap Group: The macrocyclic peptide ring interacting with the enzyme surface.

Rational Design Principles for Enhanced this compound Selectivity and Potency

The insights gained from SAR studies have guided the rational design of this compound analogues with the aim of enhancing potency and selectivity. nih.govresearchgate.netacs.orgnih.gov Rational design involves modifying specific parts of the molecule based on the understanding of how these changes affect binding and activity. tandfonline.com

One principle involves optimizing the zinc-binding group. As observed with the hydroxamic acid analogue, improving the ZBG's affinity for the zinc ion can lead to increased potency. nih.govresearchgate.netscispace.comsoton.ac.uk

Modifications to the amino acid residues within the macrocyclic ring can influence both potency and isoform selectivity. The finding that azumamide C (containing Tyr) is more potent than this compound (containing Phe) suggests that exploring different aromatic or other amino acids at this position could yield more potent analogues. nih.gov

The stereochemistry of the β-amino acid is crucial, and maintaining the correct configuration is essential for activity. nih.govscispace.com However, subtle modifications to the β-amino acid structure, such as the presence and position of methyl groups, can impact the orientation of the side chain and thus influence binding affinity. nih.gov

Rational design efforts also focus on achieving isoform selectivity. While this compound shows selectivity for Class I HDACs (HDACs 1, 2, and 3) over Class II HDACs, it also inhibits HDAC10 and 11. nih.govscispace.comnih.govacs.org Designing analogues that selectively target specific HDAC isoforms is a key goal for developing therapeutic agents with reduced off-target effects. This can involve tailoring the cap group to exploit differences in the surface features of different HDAC isoforms. tandfonline.comnih.gov Although complete structural information for all HDAC isoforms is not available, rational design can be guided by sequence differences and computational modeling. nih.govnih.gov

The development of synthetic routes that allow for the systematic modification of the azumamide structure, particularly the challenging stereoselective synthesis of the β-amino acids and macrocyclization, is fundamental to rational design efforts. nih.govresearchgate.net These synthetic strategies enable the creation of diverse analogues for SAR studies and optimization. nih.govresearchgate.net

Rational design principles for this compound analogues include:

Optimization of the zinc-binding group for enhanced affinity. nih.govresearchgate.netscispace.comsoton.ac.uk

Variation of amino acid residues in the macrocyclic ring to modulate potency and selectivity. nih.gov

Careful consideration and potential modification of the β-amino acid structure while maintaining essential stereochemistry. nih.govscispace.com

Tailoring the cap group to achieve selectivity for specific HDAC isoforms. tandfonline.comnih.gov

These principles, guided by detailed SAR studies and computational modeling, pave the way for the development of more potent and selective azumamide-based HDAC inhibitors. acs.orgnih.gov

Computational and Structural Modeling of Azumamide E Interactions

Molecular Docking Studies with Azumamide E and Target Enzymes (e.g., HDACs)

Molecular docking is a widely used computational technique to predict the preferred orientation and binding affinity of a ligand within the binding site of a target protein. nih.govroyalsocietypublishing.org Docking studies with this compound have primarily focused on its interactions with histone deacetylases, particularly class I HDACs (HDAC1, HDAC2, and HDAC3), which are known to be potently inhibited by this compound. acs.orgfrontiersin.orgnih.gov

These studies suggest that this compound inserts its long aliphatic chain, bearing a carboxylate group, into the active site channel of HDACs. nih.gov The carboxylate group is predicted to chelate the catalytic zinc(II) ion within the active site, often in a bidentate fashion. frontiersin.orgnih.gov Beyond the zinc coordination, docking models highlight additional interactions between the macrocyclic core of this compound and the rim of the enzyme's active site channel. royalsocietypublishing.orgresearchgate.net These interactions, involving residues around the entrance to the catalytic domain, are believed to contribute significantly to the high affinity binding observed for this compound, even with a relatively weak zinc-binding group like a carboxylic acid. royalsocietypublishing.orgresearchgate.net

Docking studies have also been employed to investigate the isoform selectivity of this compound. Computational modeling suggests that structural differences between HDAC isoforms, such as the presence of specific loops near the entrance to the catalytic domain in class II HDACs, can lead to steric clashes with the macrocyclic structure of this compound, thus contributing to its observed selectivity for class I HDACs. nih.gov

Molecular Dynamics Simulations for this compound Binding Conformations

While molecular docking provides a static snapshot of potential binding poses, molecular dynamics (MD) simulations offer a dynamic view of the receptor-ligand complex over time, accounting for the flexibility of both the protein and the ligand. nih.govuzh.chmdpi.com MD simulations are valuable for exploring the conformational landscape of this compound within the HDAC binding site and understanding the stability of different binding poses. uzh.chbiorxiv.org

MD simulations can reveal how the binding pocket changes conformation upon ligand binding (induced fit) or how the ligand selects pre-existing protein conformations (conformational selection). uzh.chnih.gov For this compound, MD simulations can help to refine the binding poses suggested by docking studies and provide insights into the dynamic interactions that stabilize the complex. These simulations can track the movement of the this compound macrocycle and its side chains within the HDAC active site, assessing the persistence and strength of interactions like hydrogen bonds, hydrophobic contacts, and zinc coordination over time. nih.govmdpi.com

By simulating the complex over several nanoseconds or microseconds, MD can help to understand the flexibility of the this compound molecule and how it adapts to the dynamic environment of the enzyme's active site. uzh.chbiorxiv.org This is particularly important for macrocyclic peptides like this compound, which possess significant conformational flexibility. researchgate.netresearchgate.net

Advanced Receptor-Ligand Binding Analysis and Interaction Models of this compound

Advanced analysis of receptor-ligand binding goes beyond simple docking scores to quantify the various energetic contributions to binding affinity and to develop detailed interaction models. For this compound, this involves analyzing the specific interactions identified through docking and MD simulations, such as the coordination geometry of the carboxylate with the zinc ion, the hydrogen bonding network between the peptide backbone and enzyme residues, and the hydrophobic packing of the side chains within the active site channel and rim. acs.orgnih.govnih.govroyalsocietypublishing.orgnih.govnih.govuea.ac.ukmdpi.com

Studies have derived plausible models for the interaction of azumamides with the HDLP (histone deacetylase-like protein) model receptor, providing a framework for understanding the recognition pattern between azumamides and HDACs. acs.orgnih.govresearchgate.net These models emphasize the critical role of the β-amino acid and the D-α-amino acids in the macrocyclic structure for potent inhibition and isoform selectivity. acs.orgnih.govmdpi.com

Quantitative structure-activity relationship (QSAR) analysis, often used in conjunction with computational modeling, can correlate structural features of this compound and its analogues with their inhibitory activity. nih.gov This helps to identify key structural determinants for potent binding and selectivity, contributing to a deeper understanding of the receptor-ligand interactions. nih.govmdpi.com

Predictive Modeling for New this compound Analogue Design

Computational modeling plays a crucial role in the rational design of new this compound analogues with improved potency, selectivity, and potentially other desirable properties. acs.orgnih.govresearchgate.netuea.ac.uk Based on the insights gained from docking, MD simulations, and binding analysis, predictive models can be developed to guide the synthesis of modified azumamides. nih.govnih.gov

These models can predict the potential impact of structural modifications, such as changes to the amino acid sequence, alterations in the macrocycle size or composition, or modifications to the zinc-binding group, on binding affinity and isoform selectivity. acs.orgfrontiersin.orgmdpi.com For example, studies have investigated the effect of switching the carboxylic acid zinc-binding group to a hydroxamic acid, a common and generally more potent zinc binder in HDAC inhibitors, and evaluated the resulting analogues computationally and experimentally. frontiersin.orgnih.gov

Predictive modeling can also explore the influence of stereochemistry on activity, as demonstrated by studies on stereochemical variants of this compound. acs.orgnih.gov By using computational tools to evaluate potential interactions and predict binding energies, researchers can prioritize the synthesis and testing of analogues that are most likely to exhibit desired properties, thus accelerating the drug discovery process. acs.orgnih.govnih.govresearchgate.net

Future Research Perspectives and Unexplored Areas for Azumamide E

Exploration of Novel Biological Activities of Azumamide E Beyond Current Understanding

While this compound is recognized for its HDAC inhibitory activity and anti-angiogenic effects, its potential influence on other biological processes warrants further investigation. Future research could focus on identifying novel cellular targets or pathways modulated by this compound, independent of or in conjunction with its known HDAC inhibition. This could involve high-throughput screening approaches or hypothesis-driven studies based on its structural features. Given that HDACs are involved in numerous cellular processes beyond gene expression regulation, such as microtubule dynamics and metabolism, exploring these areas in the context of this compound could reveal new biological activities. unipa.it

Development of Advanced Analytical and Detection Methodologies for this compound

Precise and sensitive analytical methods are crucial for studying the behavior of this compound in various biological systems and environments. Future research should aim to develop more advanced techniques for the detection, quantification, and characterization of this compound. This could involve refining existing methods like LC-MS or developing novel approaches that offer improved sensitivity, specificity, and throughput. longdom.org Such advancements would facilitate pharmacokinetic and pharmacodynamic studies, enable the monitoring of this compound in complex biological matrices, and support research into its metabolism and distribution.

Strategies for Improved Production and Sustainable Sourcing of this compound

This compound is a natural product isolated from marine sponges, which can present challenges for large-scale production and sustainable sourcing. unipa.itencyclopedia.pubnih.govresearchgate.net Future research should explore strategies to improve the efficiency and sustainability of this compound production. This could involve optimizing synthetic routes to make total synthesis more cost-effective and scalable, or investigating biotechnological approaches such as microbial fermentation or cell culture to produce the compound or its precursors. encyclopedia.pubnih.gov Research into sustainable harvesting or alternative sourcing methods for the marine sponge Mycale izuensis could also contribute to a more reliable supply. unipa.itencyclopedia.pubnih.govresearchgate.net Sustainable sourcing practices emphasize minimizing environmental harm and supporting social and economic well-being throughout the supply chain. tracextech.comwwf-scp.orgresearchgate.net

Integration of this compound Research with Systems Biology and Omics Approaches

Integrating the study of this compound with systems biology and various omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a more holistic understanding of its effects on biological systems. mdpi.comnih.govresearchgate.netfrontiersin.orgmdc-berlin.de Future research could utilize these approaches to comprehensively map the molecular changes induced by this compound treatment. This could involve analyzing global gene expression profiles, identifying altered protein levels or modifications, or characterizing metabolic pathway shifts. Such integrated analyses can reveal complex interactions and regulatory networks affected by this compound, offering deeper insights into its mechanisms of action and potential off-target effects.

Potential for Combination Therapy Research with this compound in Preclinical Settings

Given its activity as an HDAC inhibitor, this compound holds potential for use in combination therapies, particularly in the context of diseases where epigenetic dysregulation plays a role. unipa.itfrontiersin.orgnih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.net Future preclinical research should investigate the synergistic effects of combining this compound with other therapeutic agents. This could include exploring combinations with other epigenetic modifiers, chemotherapy agents, targeted therapies, or immunotherapies. unipa.itresearchgate.netfrontiersin.orgfriendsofcancerresearch.org Studies are needed to identify optimal combinations, evaluate their efficacy in relevant disease models, and understand the underlying mechanisms of synergy. friendsofcancerresearch.orgnih.gov

Elucidation of Broader Epigenetic Regulatory Networks Modulated by this compound

This compound's activity as an HDAC inhibitor suggests its involvement in modulating broader epigenetic regulatory networks. unipa.itfrontiersin.orgresearchgate.netresearchgate.netnih.govmdpi.commdpi.comfrontiersin.org Future research should aim to fully elucidate these networks. This could involve detailed studies on how this compound affects histone modifications beyond acetylation, its potential influence on DNA methylation patterns, and its interactions with other epigenetic readers, writers, and erasers. frontiersin.orgnih.govmdpi.commdpi.comfrontiersin.org Understanding the intricate interplay between this compound and the epigenetic machinery will provide a more complete picture of its cellular impact and potential therapeutic implications.

Application of this compound as Chemical Biology Probes for Cellular Pathways

Small molecules with specific biological activities, like this compound, can serve as valuable chemical biology probes to investigate cellular pathways. nih.govmdpi.comnih.gov Future research could focus on utilizing this compound as a tool to dissect the roles of specific HDACs or the consequences of their inhibition in various cellular processes. By using this compound to selectively perturb HDAC activity, researchers can gain insights into the functions of these enzymes and the pathways they regulate. This could involve using modified versions of this compound for pull-down assays to identify interacting proteins or employing it in live-cell imaging studies to track downstream effects. nih.govmdpi.com

Q & A

Q. What are the key structural features of azumamide E, and how do they influence its HDAC inhibitory activity?

this compound is a macrocyclic tetrapeptide containing β-amino acid residues. Critical structural elements include:

  • β3-side chain : Forms bidentate coordination with Zn²⁺ in HDAC3's active site, with rotation angles (H3−C3−C4−C5) influencing binding .
  • β2-position stereochemistry : Methyl group orientation affects interactions with Phe200 in HDAC3, impacting inhibitory potency .
  • Macrocycle rigidity : NMR studies reveal conformational averaging in solution, but backbone RMSDs (0.32–0.36 Å) suggest minimal structural variation . Methodological Insight: Use NMR (NOE/ROE, J-coupling) and X-ray crystallography to resolve structural details, complemented by MD simulations to assess flexibility .

Q. What experimental techniques are essential for synthesizing this compound and validating its purity?

this compound synthesis involves solid-phase peptide synthesis (SPPS) with key steps:

  • Coupling reagents : HATU/DIPEA in DMF for amide bond formation (85–90% yield) .
  • Deprotection and cyclization : LiOH-mediated cleavage followed by HPLC purification (preparative C18 column, MeCN/H₂O gradient) .
  • Validation : UPLC-MS (tR = 1.47 min) and HRMS (m/z 514.3032 [M+H]⁺) for purity; ¹H NMR (500 MHz, CD₃OH) for stereochemical confirmation .

Q. How can researchers design assays to evaluate this compound’s HDAC isoform selectivity?

  • Enzymatic assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) with recombinant HDAC isoforms (HDAC1–11) to measure IC50 values .
  • Crystallography : Co-crystallize this compound with HDAC3 (PDB: 4A69) to map binding interactions vs. HDAC8 (low affinity due to macrocycle alignment differences) .
  • Cellular assays : Quantify histone acetylation (e.g., H3K9ac) via Western blot in cancer cell lines treated with this compound .

Advanced Research Questions

Q. How can contradictions between NMR solution structures and X-ray crystallographic data for this compound be resolved?

Discrepancies arise from:

  • Conformational averaging in solution : NMR detects multiple β3-side chain orientations (e.g., ∼180°±20° vs. ∼60°±20°), while X-ray structures show static poses .
  • Solvent effects : MD simulations in DMSO/water reveal minimal macrocycle differences but highlight β3-side chain flexibility . Resolution strategy: Combine NOE-derived distance restraints with QM/MM optimization to reconcile solution and crystal data. Use ensemble docking to model dynamic binding modes .

Q. What computational methods are optimal for predicting this compound’s binding affinity to HDAC3?

  • Docking : Glide SP/XP with OPLS4 force field (Embrace optimization) to prioritize poses with β3-Zn²⁺ coordination and β2-Phe200 interactions .
  • Free energy calculations : Prime/MMGBSA (ΔGbind = −45 kcal/mol for this compound vs. −38 kcal/mol for β2-epi analog) .
  • DFT studies : Evaluate Zn²⁺ coordination energy (e.g., truncated "large" model with B3LYP/6-31G*) .

Q. How should structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Modify β2/β3 positions : Synthesize analogs (e.g., desmethyl, β2-epi) to test Phe200 steric effects and Zn²⁺ coordination .
  • Assay design : Compare IC50 against HDAC3/HDAC8 and quantify cellular histone acetylation .
  • Structural analysis : Overlay NMR/X-ray structures of analogs to correlate activity with macrocycle rigidity .

Q. What methodologies address conflicting data on this compound’s β-side chain conformation and activity?

  • NMR in biologically relevant conditions : Attempt D2O solubility studies (limited by low solubility; use cryoprobes for sensitivity) .
  • MD simulations : Compare β3-side chain projections in HDAC3-bound vs. free states (20 ns simulations with Desmond) .
  • Mutagenesis : Engineer HDAC3 mutants (e.g., Phe200Ala) to isolate β2-substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.